6-(Dimethylamino)fulvene

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55886. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

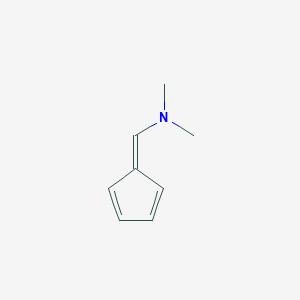

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-cyclopenta-2,4-dien-1-ylidene-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-9(2)7-8-5-3-4-6-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJXXVGXQTXQALL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C1C=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20219874 | |

| Record name | 6-(Dimethylamino)fulvene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

696-68-4 | |

| Record name | 6-(Dimethylamino)fulvene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(Dimethylamino)fulvene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(Dimethylamino)fulvene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(Dimethylamino)fulvene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-(DIMETHYLAMINO)FULVENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8V3WI850K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-(Dimethylamino)fulvene from Cyclopentadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-(dimethylamino)fulvene from cyclopentadiene (B3395910), a critical intermediate in the development of novel therapeutic agents and complex organic molecules. This document details the established reaction mechanism, provides a step-by-step experimental protocol, and presents key quantitative data in a clear, tabular format.

Introduction

This compound is a versatile building block in organic synthesis, primarily utilized in the construction of fused-ring nonbenzenoid aromatic compounds and complex polycyclic scaffolds.[1][2] Its unique electronic properties, stemming from the electron-donating dimethylamino group, allow it to participate in various cycloaddition and condensation reactions.[2][3] This guide focuses on a reliable and well-documented synthetic route commencing from cyclopentadiene.

Reaction Pathway and Mechanism

The synthesis proceeds via a two-step process. The first step involves the formation of a Vilsmeier-Haack type reagent, the N,N-dimethylformamide-dimethyl sulfate (B86663) complex. This electrophilic species is then reacted with the cyclopentadienyl (B1206354) anion, generated in situ from cyclopentadiene, to yield the target this compound. The cyclopentadienyl anion acts as a nucleophile, attacking the electrophilic carbon of the formylating agent.

Experimental Protocol

The following protocol is adapted from a well-established procedure and outlines the synthesis of this compound.[1]

3.1. Materials and Equipment

-

Reagents: Dimethylformamide (purified by distillation), dimethyl sulfate (purified by distillation), cyclopentadiene, sodium, tetrahydrofuran (B95107) (THF, dry), petroleum ether or cyclohexane, activated carbon.

-

Apparatus: 500-mL and 1-L four-necked flasks, mechanical stirrer, reflux condenser with calcium chloride drying tube, dropping funnel, thermometer, ice-salt bath, filtration apparatus, rotary evaporator.

-

Inert Atmosphere: Dry nitrogen gas.

3.2. Procedure

Part A: Preparation of the N,N-Dimethylformamide-dimethyl sulfate complex

-

In a 500-mL four-necked flask equipped with a mechanical stirrer, reflux condenser with a calcium chloride drying tube, dropping funnel, and thermometer, place 73 g (1.0 mole) of dimethylformamide.

-

With stirring, add 126 g (1.0 mole) of dimethyl sulfate dropwise, maintaining the temperature between 50–60°C.

-

After the addition is complete, heat the mixture for an additional 2 hours at 70–80°C.

-

The resulting N,N-dimethylformamide-dimethyl sulfate complex will form as a viscous, colorless or pale yellow oil that is insoluble in ether.

Part B: Synthesis of this compound

-

Prepare a solution of 1.0 mole of cyclopentadienylsodium in 700 mL of dry tetrahydrofuran in a 1-L four-necked flask flushed with dry nitrogen.

-

Transfer the N,N-dimethylformamide-dimethyl sulfate complex prepared in Part A to a dropping funnel.

-

Cool the cyclopentadienylsodium solution to -10°C using an ice-salt bath.

-

Slowly add the complex to the cyclopentadienylsodium solution with vigorous stirring under a nitrogen atmosphere, ensuring the temperature is maintained below -5°C.

-

After the addition is complete, allow the reaction mixture to stir at 20°C for 2 hours.

-

Filter the solution to remove the precipitated sodium methyl sulfate and wash the precipitate with an additional 200 mL of tetrahydrofuran.

-

Combine the tetrahydrofuran filtrates and concentrate them under reduced pressure.

-

The residue will be a dark brown oil that solidifies upon cooling.

-

Recrystallize the crude product from approximately 1.5 L of petroleum ether (b.p. 60–80°C) or 800 mL of cyclohexane, after treating with activated carbon.

-

The product, this compound, will separate as yellow leaflets.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis.

| Parameter | Value | Reference |

| Reactants | ||

| Dimethylformamide | 73 g (1.0 mole) | [1] |

| Dimethyl Sulfate | 126 g (1.0 mole) | [1] |

| Cyclopentadienylsodium | 1.0 mole | [1] |

| Reaction Conditions | ||

| Complex Formation Temperature | 50–80°C | [1] |

| Complex Formation Time | 2 hours (post-addition) | [1] |

| Fulvene Synthesis Temperature | -10°C to 20°C | [1] |

| Fulvene Synthesis Time | 2 hours (post-addition) | [1] |

| Product Information | ||

| Yield | 84 g (69%) - initial crop | [1] |

| 8 g - second crop | [1] | |

| 92 g (76%) - combined | [1] | |

| Melting Point | 67–68°C | [1] |

| Appearance | Yellow leaflets | [1] |

Visual Representations

5.1. Reaction Workflow

Caption: Workflow for the synthesis of this compound.

5.2. Chemical Reaction Pathway

Caption: Chemical pathway for this compound synthesis.

Safety Considerations

-

Dimethyl sulfate is a hazardous chemical and must be handled with extreme care in a well-ventilated fume hood.[1]

-

The reaction should be carried out under an inert atmosphere of dry nitrogen as the reactants are sensitive to air and moisture.[1]

-

This compound is light-sensitive and should be stored in brown bottles.[1]

-

Standard laboratory safety practices, including the use of personal protective equipment, should be followed throughout the procedure.

Conclusion

The synthesis of this compound from cyclopentadiene via the formation of an N,N-dimethylformamide-dimethyl sulfate complex is a robust and high-yielding procedure. This guide provides the necessary detailed information for its successful implementation in a laboratory setting. The versatility of the product as a synthetic intermediate makes this a valuable protocol for researchers in organic chemistry and drug development.

References

An In-depth Technical Guide to the Formation of 6-(Dimethylamino)fulvene

Introduction

6-(Dimethylamino)fulvene is a key synthetic intermediate, notable for its unique electronic properties and utility in the synthesis of nonbenzenoid aromatic compounds and complex molecular scaffolds.[1][2] Its structure, featuring a cross-conjugated system, arises from the fusion of an electron-donating dimethylamino group with the cyclopentadiene (B3395910) ring, leading to significant charge polarization. This guide provides a detailed examination of the mechanism of its formation, experimental procedures, and key characterization data, tailored for researchers in organic synthesis and drug development.

Core Mechanism of Formation

The formation of this compound is typically achieved through a process analogous to the Vilsmeier-Haack reaction.[3][4] The overall strategy involves the reaction of an activated dimethylformamide (DMF) species, known as a Vilsmeier reagent, with the nucleophilic cyclopentadienyl (B1206354) anion.

The reaction proceeds in two primary stages:

-

Formation of the Vilsmeier Reagent : N,N-Dimethylformamide (DMF) is activated by an electrophilic reagent, such as dimethyl sulfate (B86663) or phosphorus oxychloride, to form a highly electrophilic iminium salt.[1][4] In the procedure detailed below, dimethyl sulfate reacts with DMF to produce the N,N-dimethylaminomethoxymethylium methyl sulfate complex.[1]

-

Nucleophilic Attack by Cyclopentadienyl Anion : Cyclopentadiene is deprotonated by a strong base (e.g., sodium) to form the aromatic and highly nucleophilic cyclopentadienyl anion.[1] This anion then attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent elimination leads to the formation of the stable this compound product.

Electronic Structure and Reactivity

The reactivity of this compound is governed by its dipolar character. The electron-donating dimethylamino group pushes electron density into the cyclopentadienyl ring, creating a resonance-stabilized zwitterionic structure with a cyclopentadienyl anion-like character. This enhances the nucleophilicity of the five-membered ring, making it susceptible to attack by electrophiles, and also allows it to participate as a 6π component in cycloaddition reactions.[2][5]

Experimental Protocol

The following is a detailed two-part protocol adapted from Organic Syntheses.[1] Air and moisture must be carefully excluded throughout the procedure.

Part A: Preparation of the N,N-Dimethylformamide-dimethyl sulfate complex (Vilsmeier Reagent)

-

Apparatus Setup : A 500-mL four-necked flask is equipped with a mechanical stirrer, a reflux condenser fitted with a calcium chloride drying tube, a dropping funnel, and a thermometer.

-

Initial Reagents : 73 g (1.0 mole) of purified N,N-dimethylformamide is placed in the flask.

-

Addition : 126 g (1.0 mole) of purified dimethyl sulfate is added dropwise to the stirred DMF. The temperature is maintained between 50–60°C during the addition.

-

Heating : After the addition is complete, the mixture is heated for an additional 2 hours at 70–80°C.

-

Product : The resulting N,N-dimethylformamide-dimethyl sulfate complex forms as a viscous, colorless or pale yellow oil that is insoluble in ether.

Part B: Synthesis of this compound

-

Apparatus Setup : A 1-L four-necked flask is equipped with a mechanical stirrer, a dropping funnel with a calcium chloride drying tube, a thermometer, and a nitrogen delivery apparatus. The system is flushed with dry nitrogen.

-

Nucleophile Preparation : 1.0 mole of cyclopentadienylsodium in 700 mL of tetrahydrofuran (B95107) is placed in the flask.[1]

-

Reaction : The Vilsmeier reagent from Part A is transferred to the dropping funnel and added slowly to the stirred cyclopentadienylsodium solution under a nitrogen atmosphere at -10°C (using an ice-salt bath). The internal temperature must be kept below -5°C during the addition.

-

Stirring : After the addition is complete, the mixture is stirred at 20°C for 2 hours.

-

Filtration : The solution is filtered with suction to remove the precipitated sodium methyl sulfate. The precipitate is washed with an additional 200 mL of tetrahydrofuran.

-

Concentration : The combined tetrahydrofuran solutions are concentrated under reduced pressure.

-

Crystallization : The resulting dark brown oily residue, which solidifies on cooling, is treated with activated carbon and recrystallized from approximately 1.5 L of petroleum ether (b.p. 60–80°C) or 800 mL of cyclohexane.

-

Final Product : The product, this compound, separates as yellow leaflets.

Quantitative Data

The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁N | |

| Molecular Weight | 121.18 g/mol | [6][7] |

| Appearance | Yellow leaflets/crystals | [1][8] |

| Melting Point | 67–68 °C | [1] |

| Yield | 69–76% | [1] |

| ¹³C NMR (CDCl₃) | δ (ppm): 143.9, 120.9, 112.9, 108.9, 47.6 | [9] |

| Mass Spectrum (EI) | Major Peaks (m/z): 121 (M+), 120, 106, 77, 51 | |

| UV/Visible Spectrum | Data available in NIST WebBook | [10] |

Note : Spectroscopic data can vary slightly based on solvent and instrument conditions. The provided ¹³C NMR data represents the primary resonance peaks.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. An overview of the cycloaddition chemistry of fulvenes and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound [webbook.nist.gov]

- 7. This compound | C8H11N | CID 136523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. This compound [webbook.nist.gov]

An In-depth Technical Guide to 6-(Dimethylamino)fulvene (CAS 696-68-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Dimethylamino)fulvene (CAS number 696-68-4), also known as 5-(Dimethylaminomethylene)-1,3-cyclopentadiene, is a highly versatile and reactive organic compound.[1][2] Its unique electronic structure, characterized by a cross-conjugated π-system and an electron-donating dimethylamino group, makes it a valuable intermediate in organic synthesis.[3] This technical guide provides a comprehensive overview of the core properties, synthesis, and reactivity of this compound, tailored for professionals in research and development. While direct biological signaling pathways for this compound are not extensively documented in current literature, its utility as a scaffold for synthesizing complex molecules renders it of interest to the drug development community.

Core Properties

The physical and chemical properties of this compound are summarized below. The compound is typically a light yellow to brown crystalline solid.[4]

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 696-68-4 | [1][2][5] |

| Molecular Formula | C₈H₁₁N | [1][2][5] |

| Molecular Weight | 121.18 g/mol | [1][2][5] |

| Melting Point | 64-68 °C | [2][6][7] |

| Boiling Point | 205.3 ± 9.0 °C (Predicted) | [7] |

| Density | 1.042 ± 0.06 g/cm³ (Predicted) | [7] |

| Appearance | Light yellow to brown powder/crystal | [4][7] |

| Solubility | Soluble in most organic solvents | [7] |

| Flash Point | 70.3 °C | [7] |

| Storage Temperature | 2-8°C, light-sensitive | [2][6] |

Table 2: Spectroscopic Data

| Spectrum Type | Key Features | Source |

| ¹H NMR | Spectra available from suppliers like Sigma-Aldrich. | [8] |

| ¹³C NMR | Spectra available from databases like SpectraBase. | [9] |

| Mass Spec (GC-MS) | Molecular ion peak at m/z 121. | [8][10] |

| IR (FTIR) | Spectra available from suppliers and databases. | [8] |

| UV/Visible | Spectra available in the NIST WebBook. | [11][12] |

Synthesis of this compound

The synthesis of this compound is well-established and a detailed, reliable protocol is available from Organic Syntheses.[6] The primary method involves the reaction of cyclopentadienylsodium with a Vilsmeier-type reagent, specifically the N,N-dimethylformamide-dimethyl sulfate (B86663) complex.[6]

Experimental Protocol

This protocol is adapted from Organic Syntheses, Coll. Vol. 5, p.434 (1973); Vol. 47, p.52 (1967).[6]

Part A: Preparation of N,N-Dimethylformamide-dimethyl sulfate complex

-

Apparatus Setup: A 500-ml four-necked flask is equipped with a mechanical stirrer, a reflux condenser fitted with a calcium chloride drying tube, a dropping funnel, and a thermometer.

-

Reaction: Place 73 g (1.0 mole) of purified dimethylformamide into the flask. While stirring, add 126 g (1.0 mole) of purified dimethyl sulfate dropwise, maintaining the temperature between 50–60°C.

-

Heating: After the addition is complete, heat the mixture for an additional 2 hours at 70–80°C. The complex will form as a viscous, colorless or pale yellow oil that is insoluble in ether.

Part B: Synthesis of this compound

-

Apparatus Setup: A 1-liter four-necked flask is equipped with a mechanical stirrer, a dropping funnel with a calcium chloride drying tube, a thermometer, and a nitrogen delivery apparatus. Ensure the system is flushed with dry nitrogen.

-

Initial Reagents: Place 1.0 mole of cyclopentadienylsodium in 700 ml of tetrahydrofuran (B95107) into the flask.

-

Reaction: Cool the cyclopentadienylsodium solution to -10°C using an ice-salt bath. Transfer the N,N-dimethylformamide-dimethyl sulfate complex from Part A to the dropping funnel and add it slowly to the cyclopentadienylsodium solution while stirring under a nitrogen atmosphere. The temperature must be maintained below -5°C during the addition.

-

Stirring: After the addition is complete, allow the mixture to stir at 20°C for 2 hours.

-

Filtration: Filter the solution with suction to remove the precipitated sodium methyl sulfate. Wash the precipitate with an additional 200 ml of tetrahydrofuran.

-

Concentration: Combine the tetrahydrofuran solutions and concentrate them under reduced pressure. The residue will be a dark brown oil which solidifies upon cooling.

-

Purification: Treat the crude product with activated carbon and recrystallize from approximately 1.5 L of petroleum ether (b.p. 60–80°C) or 800 ml of cyclohexane.

-

Product: this compound separates as yellow leaflets with a melting point of 67–68°C. The typical yield is around 69-76%.[6]

Note: this compound is light-sensitive and should be stored in brown bottles.[6]

Synthesis Workflow Diagram

Chemical Reactivity and Applications

The reactivity of this compound is dominated by its fulvene core, which is an isomer of benzene. The exocyclic double bond and the cyclopentadiene (B3395910) ring system allow it to participate in a variety of chemical transformations, particularly cycloaddition reactions.[3] The electron-donating dimethylamino group enhances the electron density of the ring system, influencing its stability and nucleophilicity.[3]

Cycloaddition Reactions

This compound is a versatile participant in cycloaddition reactions. Depending on the reaction partner, it can act as a 2π, 4π, or even a 6π component.[3][13]

-

As a 4π component (Diene): The cyclopentadienyl (B1206354) ring can act as a diene in [4+2] Diels-Alder reactions with suitable dienophiles.[3]

-

As a 2π component (Dienophile): The exocyclic double bond can react with a 4π system (a diene) in a [4+2] cycloaddition.[3]

-

As a 6π component: Due to the electron-donating NMe₂ group, the fulvene can participate as a 6π component in reactions with electron-deficient dienes, such as in [6+3] cycloadditions.[13][14]

Reactions with Electrophiles

The compound readily reacts with electrophiles. For instance, it reacts with diazonium salts with high regioselectivity at the α-carbon atom of the cyclopentadiene ring to yield acyclic azo coupling products.

Applications in Synthesis

Its primary application lies in its role as a synthetic intermediate.[3][6]

-

Fused-Ring Systems: It is a key precursor for the synthesis of various fused-ring nonbenzenoid aromatic compounds like azulenes.[6]

-

Organometallic Chemistry: It is used to synthesize chiral cyclopentadienyl ligands for use in organometallic chemistry.[1][2][5] The fulvene can be deprotonated to form substituted cyclopentadienide (B1229720) anions, which are crucial ligands in catalysis and materials science.

-

Forensic Science: A novel application has been reported in forensic science, where it is used as a reagent for the detection of latent fingermarks on porous surfaces, likely through a reaction with amino acids.[8]

Biological Activity and Relevance to Drug Development

Currently, there is a lack of specific data in the public domain regarding the cytotoxicity, pharmacology, or interaction of this compound with biological signaling pathways. Its primary hazards are listed as causing skin, eye, and respiratory irritation.[8]

For drug development professionals, the value of this compound is not as a direct therapeutic agent but as a versatile chemical building block. The fulvene scaffold can be elaborated into more complex molecular architectures. Its ability to form substituted cyclopentadienyl ligands is particularly relevant for creating novel organometallic complexes, some of which could be explored for catalytic or therapeutic properties. The diverse reactivity allows for the construction of unique polycyclic systems that could serve as scaffolds for new pharmacophores.

Safety and Handling

This compound is classified as an irritant.[8]

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8]

-

Precautions: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including protective gloves, eye protection, and a dust mask.[2] Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a freezer (2-8°C).[2] The compound is light-sensitive and should be stored in amber or brown bottles.[6]

-

First Aid:

-

Skin Contact: Wash with plenty of water. If irritation occurs, seek medical advice.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical advice.

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.

-

Conclusion

This compound is a foundational reagent in modern organic synthesis. Its well-defined properties, reliable synthesis, and versatile reactivity make it an invaluable tool for chemists. While not a direct pharmacological agent, its role as a precursor to complex cyclic and organometallic systems positions it as a compound of interest for creating novel molecular entities that may have future applications in drug discovery and materials science. This guide provides the essential technical information for its safe and effective use in a research and development setting.

References

- 1. This compound | C8H11N | CID 136523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 98 696-68-4 [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. scbt.com [scbt.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 11. orgsyn.org [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. tcichemicals.com [tcichemicals.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Data of 6-(Dimethylamino)fulvene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic data for 6-(Dimethylamino)fulvene, a key intermediate in the synthesis of various nonbenzenoid aromatic compounds. This document collates available spectroscopic data, presents detailed experimental protocols for its synthesis, and illustrates the general workflow for its characterization.

Spectroscopic Data

The NMR spectroscopic data for this compound is crucial for its identification and characterization. The following tables summarize the reported ¹H and ¹³C NMR data.

¹H NMR Data

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-1, H-4 | 6.45 | m | |

| H-2, H-3 | 6.20 | m | |

| H-6 | 7.15 | s | |

| N(CH₃)₂ | 3.10 | s |

Solvent: CDCl₃

¹³C NMR Data

The ¹³C NMR spectroscopic data for this compound has been reported by Hollenstein and von Philipsborn.[1]

| Carbon | Chemical Shift (δ) ppm |

| C-1, C-4 | 121.5 |

| C-2, C-3 | 115.8 |

| C-5 | 108.7 |

| C-6 | 145.0 |

| N(CH₃)₂ | 40.5 |

Solvent: CDCl₃

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reaction of cyclopentadiene (B3395910) with N,N-dimethylformamide dimethyl acetal (B89532) or a similar formylating agent. A detailed and reliable protocol is provided by Organic Syntheses.

Materials:

-

Cyclopentadiene, freshly prepared by cracking dicyclopentadiene

-

Sodium hydride (60% dispersion in mineral oil)

-

Tetrahydrofuran (THF), anhydrous

-

N,N-Dimethylformamide-dimethyl sulfate (B86663) complex

-

Petroleum ether or cyclohexane (B81311) for crystallization

Procedure:

-

Preparation of Sodium Cyclopentadienide (B1229720): A solution of freshly distilled cyclopentadiene in anhydrous THF is added dropwise to a stirred suspension of sodium hydride in THF at 0-5 °C under a nitrogen atmosphere. The reaction mixture is stirred for an additional hour at room temperature to ensure complete formation of the sodium cyclopentadienide solution.

-

Formylation: The freshly prepared N,N-dimethylformamide-dimethyl sulfate complex is dissolved in anhydrous THF. This solution is then added dropwise to the sodium cyclopentadienide solution at a temperature maintained below -5 °C.

-

Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours. The precipitated sodium methyl sulfate is removed by filtration. The filtrate is concentrated under reduced pressure to yield a crude product.

-

Purification: The crude this compound is purified by crystallization from petroleum ether or cyclohexane to afford yellow leaflets.

NMR Spectroscopic Analysis

Instrumentation:

-

NMR Spectrometer (e.g., Bruker, Jeol, Varian) operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

Sample Preparation:

-

Approximately 10-20 mg of purified this compound is dissolved in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

-

A standard one-dimensional proton NMR spectrum is acquired.

-

Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

-

A standard one-dimensional proton-decoupled carbon NMR spectrum is acquired.

-

Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio due to the lower natural abundance of the ¹³C isotope.

Workflow Diagram

The following diagram illustrates the general workflow from synthesis to spectroscopic characterization of this compound.

Caption: General workflow for the synthesis and NMR spectroscopic characterization of this compound.

References

An In-Depth Technical Guide to the Electronic Properties of 6-(Dimethylamino)fulvene

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Dimethylamino)fulvene is a fascinating and reactive organic molecule characterized by a cyclopentadiene (B3395910) ring with an exocyclic double bond substituted with a dimethylamino group. This electron-donating group significantly influences the electronic structure of the fulvene (B1219640) core, leading to unique photophysical and electrochemical properties. Understanding these electronic characteristics is crucial for its application in various fields, including organic synthesis, materials science, and potentially as a structural motif in drug design. This technical guide provides a comprehensive overview of the electronic properties of this compound, detailing experimental methodologies and summarizing key data to support further research and development.

Molecular Structure and Electron Delocalization

The electronic properties of this compound are intrinsically linked to its molecular structure. The nitrogen atom of the dimethylamino group possesses a lone pair of electrons that can be delocalized into the π-system of the fulvene ring. This electron delocalization leads to a significant contribution from a zwitterionic resonance structure, where there is a partial negative charge on the cyclopentadienyl (B1206354) ring and a partial positive charge on the exocyclic carbon and nitrogen atoms.

Quantum-chemical studies and gas-phase electron diffraction have provided insights into the molecule's geometry. These studies have revealed a pronounced flattening of the nitrogen atom and an equalization of the intracyclic carbon-carbon bond lengths, which are direct consequences of this electron delocalization.[1] This charge separation gives rise to a significant ground-state dipole moment and influences the molecule's reactivity and spectroscopic behavior.

Experimental and Computational Data

The electronic properties of this compound have been investigated through both experimental techniques and computational modeling. The following tables summarize the key quantitative data available.

Table 1: UV-Vis Spectroscopic Data

| Solvent | λmax (nm) | log ε | Reference |

| Ethanol (B145695) | 258 | 4.57 | [2] |

| Ethanol | 393 | 4.12 | [2] |

| Ethanol | 475 | 3.97 | [2] |

Note: The NIST WebBook also provides a digitized UV-Vis spectrum of this compound, which shows a prominent absorption band around 300 nm.[3][4]

Table 2: Calculated Electronic Properties of Fulvene Derivatives

| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Computational Method | Reference |

| Pentafulvene | - | - | - | B3LYP/TZVP | [5] |

| 6,6-dicyanofulvene | - | - | (significant decrease compared to fulvene) | B3LYP/TZVP | [5] |

Note: The substantial decrease in the LUMO energy for 6,6-dicyanofulvene illustrates the significant effect of exocyclic substituents on the electronic properties of the fulvene core.[5]

Table 3: Electrochemical Data for a Fulvene-Derivative Ligand

Direct experimental electrochemical data for this compound is scarce in the reviewed literature. However, cyclic voltammetry studies on ligands derived from aminofulvenes provide an indication of the redox behavior of the fulvene backbone.

| Compound | Oxidation Potential (V vs. Fc/Fc+) | Reduction Peak (V vs. Fc/Fc+) | Characteristics | Reference |

| Ph(2)AFAH Ligand | +1.0 | - | Irreversible one-electron oxidation | [6] |

| [Cp*Rh(η(5)/κ(2)-Cy(2)AFA)PdCl(2)][BF(4)] Complex | +1.5 | -1.0 | Irreversible oxidation | [6] |

Note: The oxidation is reported to occur on the aminofulvene-aldimine (AFA) ligand backbone.[6]

Experimental Protocols

UV-Vis Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of this compound in a given solvent.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol, cyclohexane, acetonitrile)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) in the chosen solvent. From this stock solution, prepare a series of dilutions of varying concentrations (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M).

-

Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Select the desired wavelength range for the scan (e.g., 200-800 nm).

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and perform a baseline correction to zero the absorbance across the entire wavelength range.[7]

-

Sample Measurement: Empty the cuvette, rinse it with the most dilute sample solution, and then fill it with the same solution. Place the cuvette in the spectrophotometer and record the absorption spectrum.

-

Repeat for all Concentrations: Repeat step 4 for all the prepared dilutions, moving from the least concentrated to the most concentrated.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) from the spectra.

-

Using the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration), calculate the molar absorptivity (ε) at each λmax. This can be determined from the slope of a plot of absorbance versus concentration.

-

Cyclic Voltammetry

Objective: To determine the oxidation and reduction potentials of this compound and to assess the reversibility of the redox processes.

Materials:

-

This compound

-

Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆)

-

Three-electrode cell:

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode - SCE)

-

Counter electrode (e.g., platinum wire)

-

-

Potentiostat

-

Inert gas (e.g., argon or nitrogen) for deoxygenation

Procedure:

-

Electrode Preparation: Polish the working electrode with alumina (B75360) slurry on a polishing pad, followed by sonication in ethanol and then the solvent to be used in the experiment. Dry the electrode thoroughly.

-

Solution Preparation: Prepare a solution of the supporting electrolyte (e.g., 0.1 M TBAPF₆) in the chosen anhydrous solvent. Dissolve a known concentration of this compound (typically 1-5 mM) in this electrolyte solution.

-

Deoxygenation: Transfer the solution to the electrochemical cell. Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.[8]

-

Instrument Setup: Assemble the three-electrode cell and connect it to the potentiostat. Set the initial and final potentials to scan a range where the redox events are expected. The scan rate can initially be set to 100 mV/s.

-

Data Acquisition: Initiate the potential sweep. The potential is swept linearly to a set vertex potential and then reversed back to the initial potential. The resulting current is measured and plotted against the applied potential.

-

Varying Scan Rate: To investigate the reversibility of the redox processes, perform the cyclic voltammetry at different scan rates (e.g., 50, 100, 200, 500 mV/s).

-

Data Analysis:

-

Determine the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc).

-

Calculate the half-wave potential (E₁/₂) as (Epa + Epc) / 2, which is an approximation of the standard redox potential.

-

Determine the peak potential separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.

-

Analyze the ratio of the peak currents (ipa/ipc). For a reversible process, this ratio should be close to 1.

-

Signaling Pathways and Experimental Workflows

As this compound is a synthetic organic molecule, it is not typically involved in biological signaling pathways. However, the characterization of its electronic properties follows a logical experimental workflow.

Caption: General workflow for characterizing the electronic properties of this compound.

Conclusion

The electronic properties of this compound are dominated by the strong electron-donating effect of the dimethylamino group, which leads to significant electron delocalization and a pronounced intramolecular charge transfer character. This is reflected in its UV-Vis absorption spectrum and its predicted electrochemical behavior. While a complete experimental dataset for this specific molecule is not yet fully available in the literature, the provided data and experimental protocols for related compounds offer a solid foundation for further investigation. A thorough characterization, combining spectroscopic, electrochemical, and computational methods as outlined in the experimental workflow, will be essential for unlocking the full potential of this compound in the development of novel materials and functional molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. engineering.purdue.edu [engineering.purdue.edu]

- 8. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 6-(Dimethylamino)fulvene: Synthesis, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Dimethylamino)fulvene is a versatile and highly reactive organic compound characterized by a cross-conjugated π-system. Its unique electronic properties make it a valuable intermediate in the synthesis of a wide array of complex molecules, including fused-ring nonbenzenoid aromatic compounds and organometallic complexes. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of its key chemical reactions. The potential applications of this fulvene (B1219640) derivative as a scaffold in the development of novel chemical entities are also discussed.

Core Molecular Data

This compound, with the chemical formula C₈H₁₁N, is a substituted pentafulvene.[1][2] The presence of the electron-donating dimethylamino group at the exocyclic C6 position significantly influences its stability and reactivity compared to unsubstituted fulvenes.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₁N |

| Molecular Weight | 121.18 g/mol [1] |

| CAS Number | 696-68-4 |

| Appearance | Light yellow to brown crystalline powder[2] |

| Melting Point | 64-68 °C[1] |

| Solubility | Soluble in most organic solvents[5] |

| Purity | >98.0% (GC) is commercially available[2] |

Table 2: Spectroscopic and Structural Identifiers

| Identifier | Value |

| SMILES | CN(C)C=C1C=CC=C1 |

| InChI | 1S/C8H11N/c1-9(2)7-8-5-3-4-6-8/h3-7H,1-2H3 |

| InChIKey | UJXXVGXQTXQALL-UHFFFAOYSA-N |

Experimental Protocol: Synthesis of this compound

The following is a reliable and well-established procedure for the synthesis of this compound, adapted from Organic Syntheses.[1] This method involves the formylation of cyclopentadienylsodium using a Vilsmeier-type reagent generated from dimethylformamide and dimethyl sulfate (B86663).

Materials and Equipment

-

Dimethylformamide (DMF), purified by distillation

-

Dimethyl sulfate, purified by distillation

-

Sodium metal

-

Cyclopentadiene (B3395910), freshly distilled

-

Tetrahydrofuran (B95107) (THF), anhydrous

-

Petroleum ether or cyclohexane

-

Activated carbon

-

Four-necked flask with mechanical stirrer, reflux condenser with drying tube, dropping funnel, and thermometer

-

Nitrogen gas inlet

-

Ice-salt bath

Workflow for the Synthesis of this compound

Step-by-Step Procedure

Part A: Preparation of the N,N-Dimethylformamide-dimethyl sulfate complex [1]

-

In a 500-mL four-necked flask, place 73 g (1.0 mole) of purified dimethylformamide.

-

With stirring, add 126 g (1.0 mole) of purified dimethyl sulfate dropwise, maintaining the temperature between 50–60°C.

-

After the addition is complete, heat the mixture for an additional 2 hours at 70–80°C. The complex will form as a viscous, colorless or pale yellow oil.

Part B: Synthesis of this compound [1]

-

Prepare a solution of cyclopentadienylsodium by reacting 23 g (1.0 mole) of sodium with 66 g (1.0 mole) of freshly distilled cyclopentadiene in 300 mL of anhydrous tetrahydrofuran. This preparation should be conducted under a nitrogen atmosphere.

-

Transfer the N,N-Dimethylformamide-dimethyl sulfate complex prepared in Part A to a dropping funnel.

-

Cool the cyclopentadienylsodium solution to -10°C using an ice-salt bath.

-

Slowly add the complex to the cyclopentadienylsodium solution with vigorous stirring, ensuring the temperature is maintained below -5°C.

-

After the addition is complete, allow the mixture to stir at 20°C for 2 hours.

-

Filter the solution by suction to remove the precipitated sodium methyl sulfate. Wash the precipitate with an additional 200 mL of tetrahydrofuran.

-

Combine the tetrahydrofuran solutions and concentrate them under reduced pressure.

-

The resulting residue is a dark brown oil that solidifies upon cooling.

-

Purify the crude product by recrystallization from approximately 1.5 L of petroleum ether (b.p. 60–80°C) or 800 mL of cyclohexane, after treatment with activated carbon.

-

The product, this compound, will separate as yellow leaflets with a yield of approximately 69-76%.

Note: this compound is light-sensitive and should be stored in brown bottles.[1]

Chemical Reactivity and Applications in Synthesis

The reactivity of this compound is dominated by its fulvene core, which can participate in a variety of chemical transformations. This makes it a valuable building block in organic synthesis.

Cycloaddition Reactions

Pentafulvenes are known to participate in cycloaddition reactions, acting as 2π, 4π, or 6π components.[3] The electron-donating dimethylamino group in this compound increases the electron density of the π-system, allowing it to function as a 6π component in reactions with electron-deficient dienes.[3][4] An example is its [6+3] cycloaddition with p-benzoquinone.[3][6]

Reactions with Electrophiles

This compound readily reacts with electrophiles. For instance, it reacts with arenediazonium salts with high regioselectivity at the α-carbon atom of the cyclopentadiene ring to yield acyclic coupling products.[7] Hydrolysis of these azo compounds can lead to the formation of aldehydes by eliminating the dimethylamino group.[7]

Synthesis of Organometallic Compounds

A significant application of this compound is in the synthesis of substituted cyclopentadienyl (B1206354) ligands for organometallic chemistry.[8] For example, it has been used to synthesize chiral cyclopentadienyllithiums, which are precursors to various metallocene complexes.

Relevance in Drug Development and Medicinal Chemistry

While this compound itself is not known to possess direct biological activity, its derivatives have shown promise in various therapeutic areas. The fulvene scaffold is present in some natural products with biological activity, such as leainafulvene, which exhibits cytotoxic activity against tumor cells.[9]

The synthetic versatility of this compound allows for the creation of diverse molecular architectures. This makes it a valuable starting material for generating libraries of compounds for drug discovery screening. For instance, the fulvene core can be elaborated into complex polycyclic structures that may interact with biological targets.[3] The development of fulvene-based compounds has led to molecules with antimicrobial and lipid membrane-disrupting activities.[3] Furthermore, derivatives of the related azulene (B44059) scaffold, which can be synthesized from fulvene precursors, have demonstrated antiproliferative, antiviral, and anti-inflammatory activities.[10]

The logical relationship for its potential application in drug discovery is outlined below.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. [Development of Bio-active Fullerene Derivatives Suitable for Drug] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An overview of the cycloaddition chemistry of fulvenes and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 696-68-4 | Benchchem [benchchem.com]

- 5. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scbt.com [scbt.com]

- 9. Mycena leaiana - Wikipedia [en.wikipedia.org]

- 10. Design, Synthesis, and Biological Activity of Guaiazulene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 6-(Dimethylamino)fulvene in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-(Dimethylamino)fulvene in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility information, detailed experimental protocols for solubility determination, and the synthesis of the title compound.

Qualitative Solubility Data

| Solvent Classification | Solvent | Solubility |

| Polar Aprotic | Dimethylformamide (DMF) | Soluble[1] |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble in deuterated form (DMSO-d6)[2] | |

| Tetrahydrofuran (B95107) (THF) | Soluble[3] | |

| Polar Protic | Ethanol | Soluble[1] |

| Nonpolar | Cyclohexane (B81311) | Soluble[3] |

| Petroleum Ether | Soluble[3] |

This information is largely derived from its use as a reagent in various chemical reactions and its purification procedures.[2][3] The solubility in solvents like tetrahydrofuran, cyclohexane, and petroleum ether is evident from its synthesis and crystallization processes.[3]

Experimental Protocols

The absence of published quantitative solubility data necessitates experimental determination for specific applications. Below are detailed methodologies for key experiments related to the solubility and synthesis of this compound.

Protocol for Determining Solubility via the Gravimetric Method

This protocol outlines a standard gravimetric method for determining the solubility of a solid organic compound like this compound in an organic solvent.[4][5][6]

1. Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or a flask with a stopper).

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated. A magnetic stirrer or a shaker bath is recommended for this purpose.

-

After the equilibration period, allow the mixture to stand undisturbed at the same constant temperature to let the excess solid settle.

2. Sample Withdrawal and Filtration:

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature fluctuations that could alter the solubility.

-

Filter the withdrawn sample through a syringe filter (e.g., a 0.45 µm PTFE filter for organic solvents) to remove any remaining undissolved microcrystals.

3. Gravimetric Analysis:

-

Transfer the filtered, saturated solution into a pre-weighed, dry container (e.g., a glass vial or evaporating dish).

-

Accurately weigh the container with the solution to determine the mass of the saturated solution.

-

Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the decomposition point of this compound.

-

Once the solvent is completely removed, re-weigh the container with the solid residue. The difference in weight corresponds to the mass of the dissolved this compound.

4. Calculation of Solubility:

-

The solubility can be calculated using the following formula: Solubility ( g/100 mL) = (Mass of dissolved solid / Volume of solvent) x 100

Synthesis of this compound

The following is a detailed procedure for the synthesis of this compound, adapted from established literature.[3] This process is crucial for obtaining the compound for solubility studies and other research purposes.

Part A: Formation of the N,N-Dimethylformamide-dimethyl sulfate (B86663) complex

-

In a 500-mL four-necked flask equipped with a mechanical stirrer, reflux condenser with a calcium chloride drying tube, dropping funnel, and thermometer, place 73 g (1.0 mole) of dimethylformamide.

-

Add 126 g (1.0 mole) of dimethyl sulfate dropwise with stirring while maintaining the temperature at 50–60°C.

-

After the addition is complete, heat the mixture for an additional 2 hours at 70–80°C. The resulting product is a viscous, colorless or pale yellow ether-insoluble oil.

Part B: Synthesis of this compound

-

In a 1-L four-necked flask equipped with a mechanical stirrer, dropping funnel with a calcium chloride drying tube, thermometer, and a nitrogen inlet, place 1.0 mole of cyclopentadienylsodium in 700 mL of tetrahydrofuran.

-

Flush the flask with dry nitrogen and cool the mixture to -10°C using an ice-salt bath.

-

Slowly add the N,N-Dimethylformamide-dimethyl sulfate complex prepared in Part A to the cyclopentadienylsodium solution while maintaining the temperature below -5°C.

-

After the addition is complete, stir the mixture at 20°C for 2 hours.

-

Filter the solution to remove the precipitated sodium methyl sulfate and wash the precipitate with an additional 200 mL of tetrahydrofuran.

-

Combine the tetrahydrofuran solutions and concentrate them under reduced pressure.

-

The resulting dark brown oil, which solidifies on cooling, is the crude product.

-

Recrystallize the crude product from approximately 1.5 L of petroleum ether (b.p. 60–80°C) or 800 mL of cyclohexane after treatment with activated carbon to yield yellow leaflets of this compound.

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Logical Flow for Solubility Determination

This diagram outlines the logical steps for determining the solubility of an organic compound.

Caption: Logical workflow for gravimetric solubility determination.

References

Theoretical Calculations of Fulvene Derivatives' Aromaticity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to assess the aromaticity of fulvene (B1219640) derivatives. Fulvenes, a class of unsaturated cyclic compounds, exhibit a fascinating "aromatic chameleon" character, where their aromaticity can be modulated by substituents.[1] Understanding and quantifying this property is crucial for the rational design of novel molecules in materials science and drug development.

Introduction to Fulvene Aromaticity

Fulvenes are non-aromatic hydrocarbons in their unsubstituted form.[2][3] However, their electronic character can be significantly influenced by the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at the exocyclic or endocyclic positions.[4][5] This substitution can push the π-electron system towards either an aromatic (4n+2 π-electrons in the ring) or an anti-aromatic (4n π-electrons in the ring) state.[2][6]

For instance, exocyclic substitution with an electron-donating group on pentafulvene increases its aromaticity, while an electron-withdrawing group decreases it.[4] This is due to the polarization of the exocyclic double bond, which can increase the π-electron count in the five-membered ring to a more aromatic 6π-electron system.[4] Conversely, for heptafulvene, an electron-withdrawing exocyclic group enhances its aromatic character.[4][7] This tunable aromaticity makes fulvene derivatives valuable model systems for theoretical studies.[4]

Theoretical Methods for Assessing Aromaticity

Several computational indices are employed to quantify the aromaticity of fulvene derivatives. These methods are based on different criteria, including geometric, energetic, and magnetic properties.

2.1. Geometry-Based Indices

-

Harmonic Oscillator Model of Aromaticity (HOMA): The HOMA index is a widely used geometry-based measure of aromaticity. It evaluates the deviation of bond lengths in a given ring from an optimal value assumed for a fully aromatic system. HOMA values range from 1 for a perfectly aromatic system (like benzene) to 0 for a non-aromatic system, and can be negative for anti-aromatic systems.[8][9]

-

Aromatic Fluctuation Index (FLU): FLU is another geometry-based index that quantifies the bond length alternation in a cyclic system. Lower FLU values indicate greater bond length equalization and higher aromaticity.

2.2. Energetic Indices

-

Aromatic Stabilization Energy (ASE): ASE is a measure of the extra stability of a cyclic conjugated molecule compared to a suitable acyclic reference compound.[6][10] Positive ASE values indicate aromaticity, while negative values suggest anti-aromaticity.

2.3. Magnetic Indices

-

Nucleus-Independent Chemical Shift (NICS): The NICS index is a popular magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding computed at a specific point in space, typically at the center of the ring (NICS(0)) or slightly above it (e.g., NICS(1)).[10] Negative NICS values are indicative of a diatropic ring current and aromaticity, whereas positive values suggest a paratropic ring current and anti-aromaticity. The out-of-plane component, NICS(1)zz, is often considered a more reliable indicator of π-aromaticity.[1][7]

2.4. Electron Delocalization-Based Indices

-

Electron Density of Delocalized Bonds (EDDB): The EDDB method provides a visual and quantitative measure of electron delocalization. EDDBp(π) specifically quantifies the number of cyclically delocalized π-electrons in a ring.[4][7]

Computational Protocols

The following section outlines a typical computational workflow for determining the aromaticity of fulvene derivatives, based on methodologies reported in the literature.[4][10][11]

Geometry Optimization and Frequency Calculations

-

Software: Quantum chemical calculations are typically performed using software packages like Gaussian.[4]

-

Method: Density Functional Theory (DFT) is a commonly employed method. The B3LYP functional is a popular choice for these systems.[4][10][11]

-

Basis Set: A triple-zeta basis set with diffuse and polarization functions, such as 6-311++G(d,p), is generally used to provide a good balance between accuracy and computational cost.[4]

-

Procedure:

-

The initial molecular structures of the fulvene derivatives are built.

-

Geometry optimization is performed to find the minimum energy conformation.

-

Vibrational frequency calculations are subsequently carried out to confirm that the optimized geometries correspond to true minima on the potential energy surface (i.e., no imaginary frequencies).[4][12]

-

Calculation of Aromaticity Indices

-

HOMA and FLU: These indices are calculated from the optimized bond lengths obtained from the geometry optimization step.

-

ASE: Aromatic stabilization energies are calculated using appropriate isodesmic or homodesmotic reactions that compare the energy of the cyclic compound to that of acyclic reference molecules.

-

NICS: NICS values are calculated using the Gauge-Independent Atomic Orbital (GIAO) method on the optimized geometries. The NICS(1)zz value is often calculated at 1 Å above the geometric center of the ring.[1]

-

EDDB: The EDDB analysis is performed on the optimized wave function to visualize and quantify the extent of π-electron delocalization.[4][7]

Quantitative Data on Fulvene Derivatives' Aromaticity

The following tables summarize the calculated aromaticity indices for various substituted pentafulvene and heptafulvene derivatives from a computational study by Wieczorkiewicz et al.[4][7] The calculations were performed at the B3LYP/6-311++G(d,p) level of theory.[4]

Table 1: Aromaticity Indices for Substituted Pentafulvenes [4][7]

| Substituent (Y) | Substituent (X) | HOMA | FLU | EDDBp(π) | NICS(1)zz (ppm) |

| H | H | -0.28 | 0.19 | 0.28 | 4.6 |

| NH2 | H | 0.25 | 0.11 | 0.50 | -4.0 |

| NH2 | NH2 (β) | 0.23 | 0.11 | 0.53 | -3.4 |

| NH2 | NH2 (γ) | 0.25 | 0.11 | 0.52 | -4.1 |

| NH2 | NO2 (β) | 0.53 | 0.07 | 0.63 | -8.4 |

| NH2 | NO2 (γ) | 0.71 | 0.04 | 0.70 | -11.6 |

| NO2 | H | -0.48 | 0.22 | 0.15 | 7.2 |

| NO2 | NH2 (β) | -0.11 | 0.16 | 0.38 | 1.3 |

| NO2 | NH2 (γ) | -0.01 | 0.14 | 0.42 | -0.5 |

| NO2 | NO2 (β) | -0.51 | 0.23 | 0.14 | 7.8 |

| NO2 | NO2 (γ) | -0.49 | 0.22 | 0.15 | 7.5 |

Table 2: Aromaticity Indices for Substituted Heptafulvenes [4][7]

| Substituent (Y) | Substituent (X) | HOMA | FLU | EDDBp(π) | NICS(1)zz (ppm) |

| H | H | 0.25 | 0.11 | 0.58 | -10.0 |

| NH2 | H | 0.19 | 0.12 | 0.56 | -9.2 |

| NH2 | NH2 (β) | 0.20 | 0.12 | 0.57 | -9.3 |

| NH2 | NH2 (γ) | 0.20 | 0.12 | 0.57 | -9.4 |

| NH2 | NO2 (β) | 0.40 | 0.09 | 0.64 | -12.1 |

| NH2 | NO2 (γ) | 0.44 | 0.08 | 0.66 | -12.8 |

| NO2 | H | 0.61 | 0.06 | 0.72 | -15.1 |

| NO2 | NH2 (β) | 0.57 | 0.06 | 0.71 | -14.6 |

| NO2 | NH2 (γ) | 0.72 | 0.04 | 0.77 | -16.7 |

| NO2 | NO2 (β) | 0.59 | 0.06 | 0.71 | -14.8 |

| NO2 | NO2 (γ) | 0.60 | 0.06 | 0.72 | -15.0 |

Y denotes the exocyclic substituent, and X denotes the endocyclic substituent at the β or γ position.

Visualizing Computational Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key concepts in the theoretical analysis of fulvene aromaticity.

Conclusion

The aromaticity of fulvene derivatives is a complex but tunable property that can be reliably investigated through theoretical calculations. A multi-faceted approach employing a combination of geometric, energetic, magnetic, and electron delocalization-based indices provides a robust assessment of a derivative's aromatic character. The computational protocols outlined in this guide, coupled with the quantitative data presented, offer a solid foundation for researchers in the field to explore and design novel fulvene-based systems with tailored electronic properties for a wide range of applications.

References

- 1. scispace.com [scispace.com]

- 2. Aromaticity of substituted fulvene derivatives: substituent-dependent ring currents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. organic chemistry - How to explain (non-/anti-) aromaticity in fulvene with the help of resonance structures? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. Substituent Effect versus Aromaticity—A Curious Case of Fulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Aromaticity and antiaromaticity of substituted fulvene derivatives: perspectives from the information-theoretic approach in density functional reactivity theory - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Aromaticity and antiaromaticity in fulvenes, ketocyclopolyenes, fulvenones, and diazocyclopolyenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Aromaticity and antiaromaticity in fulvenes, ketocyclopolyenes, fulvenones, and diazocyclopolyenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 6-(Dimethylamino)fulvene: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, properties, and evolving applications of 6-(dimethylamino)fulvene (DMAF). A cornerstone in the synthesis of non-benzenoid aromatics and a versatile building block in organometallic chemistry, DMAF continues to find new and innovative uses, most recently in the field of forensic science.

Discovery and Historical Context

The chemistry of fulvenes, a class of unsaturated cyclic hydrocarbons, dates back to 1900 with the pioneering work of Johannes Thiele. However, the specific synthesis of this compound, a prominent and highly useful derivative, was first reported in the mid-20th century. Key contributions to its initial preparation were made by the research groups of Meerwein and Bredereck in the 1950s and early 1960s.

A significant milestone in the accessibility of DMAF was the development of a robust and reproducible synthetic method by K. Hafner and H. Kaiser, which was subsequently published in the esteemed collection Organic Syntheses. This procedure solidified the compound's status as a readily available and valuable intermediate for the synthesis of a variety of complex molecules, most notably the azulenes.[1]

Physicochemical and Spectroscopic Data

This compound is a yellow crystalline solid at room temperature.[1] It is soluble in many common organic solvents.[2] Key physicochemical and spectroscopic data are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₁N | [3] |

| Molecular Weight | 121.18 g/mol | [3] |

| Melting Point | 64-67 °C | [3][4] |

| Appearance | Yellow leaflets/crystals | [1][2] |

| IUPAC Name | 1-(cyclopenta-2,4-dien-1-ylidene)-N,N-dimethylmethanamine | [5] |

| CAS Number | 696-68-4 | [6] |

Table 1: Physicochemical Properties of this compound

| Spectroscopic Data | Key Features |

| ¹H NMR | Signals corresponding to the cyclopentadienyl (B1206354) ring protons and the N,N-dimethyl protons. |

| ¹³C NMR | Resonances for the sp² hybridized carbons of the fulvene (B1219640) core and the methyl carbons of the dimethylamino group. |

| IR Spectroscopy | Characteristic absorptions for C=C and C-N stretching vibrations. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |

Table 2: Summary of Spectroscopic Data for this compound

Key Experimental Protocols

The synthesis of this compound is most reliably achieved through the procedure detailed by Hafner and Kaiser. This method involves the reaction of cyclopentadienylsodium with a Vilsmeier-type reagent generated from dimethylformamide and dimethyl sulfate (B86663).

Synthesis of this compound (Hafner and Kaiser Method)[1]

Materials:

-

Dimethylformamide (DMF)

-

Dimethyl sulfate

-

Cyclopentadienylsodium

-

Tetrahydrofuran (B95107) (THF), anhydrous

-

Petroleum ether or cyclohexane

-

Activated carbon

-

Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Preparation of the Vilsmeier Reagent: In a flask equipped with a mechanical stirrer, dropping funnel, and a calcium chloride drying tube, dimethylformamide (1.0 mole) is treated dropwise with dimethyl sulfate (1.0 mole) while maintaining the temperature between 50-60 °C. After the addition is complete, the mixture is heated at 70-80 °C for 2 hours to form the N,N-dimethylformamide-dimethyl sulfate complex.

-

Reaction with Cyclopentadienylsodium: A solution of cyclopentadienylsodium (1.0 mole) in anhydrous tetrahydrofuran (700 mL) is prepared in a separate flask under a nitrogen atmosphere and cooled to -10 °C using an ice-salt bath.

-

The prepared Vilsmeier reagent is added dropwise to the stirred solution of cyclopentadienylsodium, ensuring the temperature does not exceed -5 °C.

-

After the addition is complete, the reaction mixture is stirred at 20 °C for 2 hours.

-

Work-up and Purification: The precipitated sodium methyl sulfate is removed by filtration, and the filter cake is washed with additional THF. The combined THF solutions are concentrated under reduced pressure.

-

The resulting crude product, a dark brown oil that solidifies on cooling, is dissolved in petroleum ether (b.p. 60-80 °C) or cyclohexane. The solution is treated with activated carbon and then filtered.

-

Upon cooling, this compound crystallizes as yellow leaflets. The reported yield is approximately 69-76%.[1]

Diagram 1: Synthesis of this compound. This diagram illustrates the two-stage synthesis process, starting with the formation of the Vilsmeier reagent followed by its reaction with cyclopentadienylsodium to yield the final product.

Evolution of Applications

Initially valued as a key intermediate, the applications of this compound have expanded significantly over the decades.

Synthesis of Azulenes and other Fused-Ring Systems

The primary historical application of DMAF is in the synthesis of azulene (B44059) and its derivatives.[7][8] The electron-donating dimethylamino group facilitates cycloaddition reactions, making it a powerful tool for constructing the seven-membered ring of the azulene core.[9] This chemistry has been instrumental in making this class of non-benzenoid aromatic compounds more accessible for study.

Organometallic Chemistry and Ligand Synthesis

In more contemporary research, this compound serves as a versatile precursor for the synthesis of functionalized cyclopentadienyl ligands.[10] The exocyclic double bond and the dimethylamino group provide reactive handles for further chemical transformations. These modified ligands are then used to create a wide array of organometallic complexes with potential applications in catalysis and materials science.[11]

Diagram 2: Role of DMAF in Organometallic Synthesis. This workflow shows how this compound is used to generate functionalized cyclopentadienyl ligands, which are then incorporated into organometallic complexes.

Forensic Science: Latent Fingermark Detection

A novel and exciting application of this compound has emerged in the field of forensic science. It has been demonstrated to be an effective reagent for the detection of latent fingermarks on porous surfaces like paper.[12] The proposed mechanism involves a reaction with the amino acids present in fingerprint residues.

The reaction is believed to proceed through a nucleophilic substitution of the dimethylamino group by the amino group of an amino acid, followed by an intramolecular condensation to form a colored and fluorescent product, thus visualizing the fingerprint ridges. This discovery opens up new avenues for the development of novel, non-ninhydrin-based reagents for forensic applications.

Diagram 3: Proposed Mechanism for Latent Fingermark Detection. This diagram outlines the putative reaction pathway between this compound and amino acids present in fingerprint residues, leading to the formation of a detectable product.

Conclusion

From its discovery in the mid-20th century to its modern-day applications, this compound has proven to be a remarkably versatile and enduring molecule in organic chemistry. Its straightforward synthesis and unique reactivity have made it an indispensable tool for the construction of complex molecular architectures, from non-benzenoid aromatic systems to sophisticated organometallic complexes. The recent discovery of its utility in forensic science underscores the continuing potential for new and innovative applications of this classic organic compound. For researchers in synthetic chemistry, materials science, and drug development, a thorough understanding of the chemistry of this compound remains highly relevant and valuable.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chembk.com [chembk.com]

- 3. 6-(ジメチルアミノ)フルベン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. This compound | C8H11N | CID 136523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. mdpi.com [mdpi.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. An overview of the cycloaddition chemistry of fulvenes and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemrxiv.org [chemrxiv.org]

Methodological & Application

Application Notes and Protocols: The Use of 6-(Dimethylamino)fulvene in Diels-Alder and Cycloaddition Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Dimethylamino)fulvene is a versatile, electron-rich building block in organic synthesis, prized for its unique reactivity in cycloaddition reactions. Due to the electron-donating dimethylamino group at the exocyclic C6 position, the π-system of the fulvene (B1219640) is highly polarized. This electronic feature enhances its nucleophilicity and allows it to participate not only in standard [4+2] Diels-Alder reactions but also as a 6π component in higher-order cycloadditions such as [6+4], [6+3], and [6+2] cycloadditions.[1][2] This reactivity profile makes it a valuable precursor for the synthesis of complex polycyclic and non-benzenoid aromatic systems, most notably azulene (B44059) derivatives.[3][4] These notes provide an overview of its applications and detailed protocols for its synthesis and use in key cycloaddition reactions.

Data Presentation: Synthesis and Cycloaddition Reactions

The following tables summarize quantitative data for the synthesis of this compound and its participation in representative cycloaddition reactions.

Table 1: Synthesis of this compound

| Reactants | Solvent | Temperature | Time | Yield | Reference |

| Cyclopentadienylsodium, Dimethylformamide-dimethyl sulfate (B86663) complex | Tetrahydrofuran | -10°C to 20°C | ~4 hours | 76% | [5] |

Table 2: Cycloaddition Reactions of this compound

| Reaction Type | Dienophile/Reactant | Product Type | Yield | Reference |

| [6+4] Cycloaddition | Thiophene-1,1-dioxides | Azulene derivatives | Varies | [3][4][6] |

| [6+3] Cycloaddition | p-Benzoquinone | Tricyclic adduct | Not specified | [1][2][7] |

| [6+2] Cycloaddition | Maleic Anhydride (B1165640) | Pentalenofuran derivative | Not specified | [8] |

| Azo Coupling | Arenediazonium salts | Azo-fulvene derivatives | 75-95% | [9] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the procedure published in Organic Syntheses.[5]

Materials:

-

Dimethylformamide (DMF), purified by distillation

-

Dimethyl sulfate, purified by distillation

-

Cyclopentadienylsodium (1.0 M solution in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Petroleum ether (b.p. 60-80°C) or cyclohexane

-

Activated carbon

-

Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions (four-necked flask, dropping funnel, condenser, etc.)

Procedure:

Part A: Preparation of the Dimethylformamide-dimethyl sulfate complex

-

To a 500-mL four-necked flask equipped with a mechanical stirrer, reflux condenser with a drying tube, dropping funnel, and thermometer, add dimethylformamide (73 g, 1.0 mole).

-

With stirring, add dimethyl sulfate (126 g, 1.0 mole) dropwise, maintaining the temperature between 50-60°C.

-

After the addition is complete, heat the mixture for an additional 2 hours at 70-80°C. The complex will form as a viscous, colorless to pale yellow oil.

Part B: Synthesis of this compound

-